3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
Description
Contextual Significance of Trifluoromethyl-Substituted Compounds in Contemporary Chemical Research
The trifluoromethyl (CF3) group has become an exceptionally valuable structural motif in the design of pharmaceuticals, agrochemicals, and advanced materials. bohrium.com Its prevalence in contemporary chemical research stems from the unique and potent effects it exerts on a molecule's physicochemical properties. The high electronegativity of the fluorine atoms in the CF3 group significantly influences the electronic nature of the parent molecule. nbinno.com
Incorporating a trifluoromethyl group can lead to profound changes in a compound's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com Key advantages conferred by the CF3 group are summarized below:
| Property Influenced | Effect of Trifluoromethyl (CF3) Group | Citation |
| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and improve the absorption of drug candidates. | mdpi.com |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation, which can increase a drug's half-life. | mdpi.com |
| Binding Affinity | The strong electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, potentially enhancing interactions with biological targets. | nbinno.com |
| Bioisosterism | The CF3 group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune a molecule's steric and electronic properties. | mdpi.comwikipedia.org |
These attributes have cemented the trifluoromethyl group as a critical tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates. hovione.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
Overview of Acyl Chlorides as Versatile Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as powerful and versatile intermediates in organic synthesis. fiveable.mebritannica.com Their high reactivity is due to the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) attached to the same carbon, making this carbon highly electrophilic and susceptible to attack by even weak nucleophiles. chemeurope.com
The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. chemeurope.com This allows for the efficient conversion of acyl chlorides into a wide array of other functional groups. wikipedia.org They are fundamental reagents for introducing an acyl group (R-CO-) into other molecules. britannica.comwisdomlib.org
The primary synthetic applications of acyl chlorides include their reactions with:
Water , to form carboxylic acids. britannica.comwikipedia.org
Alcohols , to produce esters. britannica.comchemistrylearner.com
Amines , to yield amides. britannica.comchemistrylearner.com
Salts of carboxylic acids , to generate acid anhydrides. wikipedia.orgchemistrylearner.com
Acyl chlorides are typically synthesized from the corresponding carboxylic acids using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). chemeurope.comwikipedia.org This reactivity and synthetic utility make them indispensable tools in the construction of complex organic molecules. fiveable.me
Specific Focus on 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride: Structural Context and Research Rationale
The compound this compound is a specialized chemical intermediate that merges the distinct features of the trifluoromethyl-phenyl group and the acryloyl chloride functional group. Its structure consists of an acryloyl chloride backbone where the double bond is substituted at the 3-position with a phenyl ring. This phenyl ring, in turn, is substituted at the 2-position (the ortho position) with a trifluoromethyl group.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 209619-25-0 |
| Molecular Formula | C10H6ClF3O |
| Molecular Weight | 234.6 g/mol |
Data sourced from ChemicalBook. chemicalbook.com
The research rationale for designing and synthesizing this molecule is rooted in its potential as a custom building block for creating more complex target molecules. It provides a strategic link between the desirable properties of the trifluoromethyl group (enhanced metabolic stability, lipophilicity, and binding characteristics) and the versatile reactivity of the acyl chloride.
Specific research findings indicate that this compound can be synthesized in a two-step process. The synthesis starts from 2-(Trifluoromethyl)benzaldehyde, which is first reacted with pyridine (B92270) and piperidine, followed by treatment with oxalyl dichloride and N,N-dimethyl-formamide (DMF) in dichloromethane (B109758) to yield the final product. chemicalbook.com This synthetic route highlights its accessibility for research purposes.
By using this compound, chemists can readily introduce the 3-(2-trifluoromethyl-phenyl)acryloyl moiety into various scaffolds, making it a valuable intermediate in the synthesis of novel compounds for evaluation in medicinal chemistry, agrochemistry, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNWJYACGEZQJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Trifluoromethyl Phenyl Acryloyl Chloride and Analogues
Direct Synthesis Routes to 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
The most direct route to this compound is through the conversion of its corresponding carboxylic acid, (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid. This transformation falls under the general class of converting a carboxylic acid to an acyl chloride.
Conventional Preparative Approaches for Acyl Chlorides from Carboxylic Acids
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several common reagents are employed for this purpose, each with its own advantages and byproducts. chemistryviews.orgnih.gov
Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for the synthesis of acyl chlorides. chemistryviews.org The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying purification. chemistryviews.orgnih.gov The reaction can be performed neat or in an inert solvent. researchgate.net
Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another effective reagent for this conversion and is often considered milder than thionyl chloride. beilstein-journals.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates work-up.
Phosphorus Chlorides (PCl₃ and PCl₅) : Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for the preparation of acyl chlorides from carboxylic acids. chemistryviews.orgnih.gov With PCl₅, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. chemistryviews.orgnih.gov When using PCl₃, phosphorous acid (H₃PO₃) is formed as a byproduct. chemistryviews.orgnih.gov
A general comparison of these common chlorinating agents is presented in the table below.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | SO₂, HCl (gases) | Gaseous byproducts simplify purification. | Can be harsh for sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Room temperature with catalytic DMF | CO, CO₂, HCl (gases) | Mild reaction conditions, gaseous byproducts. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Often performed neat or in an inert solvent | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Liquid byproduct (POCl₃) can complicate purification. |
| Phosphorus Trichloride (PCl₃) | Often requires heating | H₃PO₃ | Liquid byproduct requires separation. |
Adaptations for Trifluoromethyl-Substituted Aromatic Acryloyl Precursors
The synthesis of this compound (CAS Number: 209619-25-0) has been reported from its precursor, 3-(2-trifluoromethyl-phenyl)-acrylic acid. chemicalbook.com A documented method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (B109758) as a solvent. This reaction is conducted at room temperature over a period of 24 hours. This choice of a milder reagent like oxalyl chloride suggests a strategic consideration for the potentially sensitive nature of the trifluoromethyl-substituted aromatic acrylic acid. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid and the stability of the resulting acyl chloride.
Synthesis of Related Trifluoromethylated Acryloyl Derivatives
The synthetic principles applied to this compound can be extended to other related trifluoromethylated acryloyl compounds.
Synthesis of Alpha-Trifluoromethyl Acryloyl Compounds
The synthesis of acryloyl compounds with a trifluoromethyl group at the alpha position, such as 2-(trifluoromethyl)acryloyl chloride, presents a different set of synthetic considerations. The precursor for this compound is 2-(trifluoromethyl)acrylic acid. While a specific, detailed laboratory preparation for 2-(trifluoromethyl)acryloyl chloride from its corresponding acid is not extensively documented in the readily available literature, its commercial availability implies that its synthesis is feasible. chemicalbook.com The general methods described in section 2.1.1, such as reaction with thionyl chloride or oxalyl chloride, would be the most probable routes. The reactivity of 2-(trifluoromethyl)acrylic acid has been explored in other contexts, such as in rhodium-catalyzed annulation reactions with alkynes. researchgate.net
Synthesis of N-(Trifluoromethylphenyl)acrylamides
N-(Trifluoromethylphenyl)acrylamides are derivatives where the trifluoromethylphenyl group is part of an amide linkage with an acrylic acid backbone. These compounds are typically synthesized through the reaction of an acryloyl chloride with a trifluoromethyl-substituted aniline (B41778). The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acryloyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Advanced Synthetic Strategies and Methodological Considerations
Modern synthetic chemistry has seen the development of advanced methodologies that can offer advantages in terms of safety, efficiency, and scalability for the synthesis of acyl chlorides.
One of the most significant advancements is the use of continuous-flow technology. nih.gov Flow chemistry offers enhanced safety, particularly when dealing with highly reactive and unstable compounds like acyl chlorides. nih.gov The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents. nih.gov A continuous-flow methodology for the synthesis of acryloyl chloride has been developed, which can be adapted for other unstable acid chlorides. nih.gov The use of microreactors allows for rapid and efficient mixing and heat transfer, often leading to higher yields and selectivity in shorter reaction times. nih.gov
Catalytic methods for the preparation of acyl chlorides are also an area of active research. The use of immobilized catalysts, for instance, allows for easier separation and recycling of the catalyst, which can reduce costs and waste. researchgate.net Furthermore, photochemical methods for the generation of acyl radicals from acyl chlorides are being explored for various synthetic applications. rsc.org
Mechanistic Insights into Acyl Chloride Formation and Stability
The formation of an acyl chloride from a carboxylic acid using oxalyl chloride and a catalytic amount of DMF proceeds through a well-established mechanistic pathway involving a Vilsmeier-Haack type intermediate.
Formation of the Vilsmeier Reagent: Initially, DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, which is a chloroiminium salt. This reaction is rapid and generates carbon monoxide and carbon dioxide as gaseous byproducts.
Activation of the Carboxylic Acid: The carboxylic acid then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an unstable intermediate.
Acyl Chloride Formation and Catalyst Regeneration: This intermediate subsequently collapses, leading to the formation of the desired acyl chloride and regenerating the DMF catalyst. The driving force for this step is the formation of the stable carbonyl group and the release of the catalyst.
The stability of this compound is a critical consideration for its synthesis, storage, and subsequent reactions. The presence of the trifluoromethyl (-CF3) group on the phenyl ring significantly influences its electronic properties and, consequently, its stability.
The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect withdraws electron density from the aromatic ring and, by extension, from the acryloyl moiety. This electron withdrawal has two opposing effects on the stability of the acyl chloride:
Increased Electrophilicity: The electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the carbonyl carbon in the acyl chloride. This makes it more susceptible to nucleophilic attack, potentially leading to lower stability in the presence of nucleophiles, including moisture.
Stabilization of the Acyl Cation: Conversely, the electron-withdrawing group can destabilize the developing positive charge on the carbonyl carbon in the transition state of nucleophilic acyl substitution reactions, which could slow down decomposition pathways that proceed through such intermediates.
| Substituent Effect | Influence on Acyl Chloride | Consequence |
| Trifluoromethyl (-CF3) group | Strong electron-withdrawing (inductive effect) | Increases electrophilicity of the carbonyl carbon |
| Enhances susceptibility to nucleophilic attack (e.g., hydrolysis) | ||
| Potentially slows decomposition pathways involving carbocationic intermediates |
Table 2: Electronic effects of the trifluoromethyl group on the stability of this compound.
Green Chemistry Approaches in Acyl Chloride Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of acyl chloride synthesis, this translates to minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.
Solvent-Free Synthesis:
One significant green approach is the move towards solvent-free reaction conditions. For the synthesis of acyl chlorides, this can be achieved by using an excess of the liquid chlorinating agent, such as thionyl chloride, which can also act as the reaction medium. However, this approach requires careful control of the reaction conditions and efficient removal of the excess reagent. Another solvent-free method involves the use of solid chlorinating agents, which can simplify product isolation and reduce solvent waste.
Alternative Chlorinating Agents:
The use of safer and more environmentally benign chlorinating agents is another key aspect of green acyl chloride synthesis. While effective, traditional reagents like phosgene (B1210022) are highly toxic. Thionyl chloride and oxalyl chloride are generally preferred, but they still produce acidic off-gases (HCl and SO2 or CO/CO2). Research into solid-supported chlorinating agents or alternative catalytic systems that minimize the use of stoichiometric reagents is an active area of investigation.
Continuous Flow Synthesis:
Continuous flow chemistry offers several advantages from a green chemistry perspective for the synthesis of acyl chlorides, which are often unstable and reactive. researchgate.netnih.govdntb.gov.uaresearcher.lifesemanticscholar.org
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to faster reaction times and higher yields.
Reduced Waste: Flow systems can be designed for efficient reagent mixing and in-line purification, which can minimize solvent usage and waste generation.
For the synthesis of acryloyl chlorides, a continuous-flow setup could involve pumping the carboxylic acid and the chlorinating agent through a heated reactor coil, with the resulting acyl chloride being immediately used in a subsequent reaction step, thus avoiding the need for isolation and storage of the unstable intermediate. researchgate.netnih.govdntb.gov.uaresearcher.lifesemanticscholar.org
| Green Chemistry Approach | Application in Acyl Chloride Synthesis | Advantages |
| Solvent-Free Conditions | Using excess liquid reagent as solvent or employing solid reagents. | Reduces solvent waste, simplifies work-up. |
| Alternative Reagents | Utilizing less toxic chlorinating agents or catalytic systems. | Enhances safety and reduces hazardous byproducts. |
| Continuous Flow Chemistry | Performing the reaction in a microreactor system. | Improved safety, higher efficiency, reduced waste, on-demand generation of unstable intermediates. researchgate.netnih.govdntb.gov.uaresearcher.lifesemanticscholar.org |
Table 3: Green chemistry approaches applicable to the synthesis of this compound.
Reaction Chemistry and Mechanistic Investigations of 3 2 Trifluoromethyl Phenyl Acryloyl Chloride
Nucleophilic Acyl Substitution Reactions
As an acyl chloride, 3-(2-trifluoromethyl-phenyl)-acryloyl chloride is highly susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group, resulting in the formation of a new acyl compound. The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of both the chlorine atom and the 2-trifluoromethylphenyl group.
Reactions with Oxygen-Centered Nucleophiles
The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, leads to the formation of the corresponding esters. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.
While specific research on the esterification of this compound is not extensively documented in publicly available literature, the general reactivity of substituted cinnamoyl chlorides provides a strong basis for predicting its behavior. For instance, the reaction with a simple alcohol like methanol (B129727) would be expected to yield methyl 3-(2-trifluoromethyl-phenyl)-acrylate.
A general representation of this reaction is as follows:
Reaction of this compound with a generic alcohol (R-OH) to form an ester.
The reaction conditions for such transformations are typically mild, often proceeding at room temperature. The choice of solvent can vary, with common options including dichloromethane (B109758), diethyl ether, or tetrahydrofuran.
Table 1: Predicted Products from Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Predicted Product |
| Methanol | Methyl 3-(2-trifluoromethyl-phenyl)-acrylate |
| Phenol | Phenyl 3-(2-trifluoromethyl-phenyl)-acrylate |
| Water | 3-(2-Trifluoromethyl-phenyl)-acrylic acid |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amide Formation)
The synthesis of amides from this compound and various nitrogen-centered nucleophiles, particularly substituted anilines, has been reported in the literature. These reactions are fundamental in medicinal chemistry for the generation of biologically active compounds.
In a study by Gong, Zhaotang, et al., a series of novel cinnamic acid amide derivatives were synthesized by reacting this compound with a variety of substituted anilines. The general synthetic route involved dissolving the substituted aniline (B41778) in dichloromethane, followed by the dropwise addition of a solution of this compound in dichloromethane at 0°C. The reaction mixture was then stirred at room temperature. This straightforward and efficient method resulted in good yields of the desired amide products.
The general reaction scheme is depicted below:
Synthesis of N-aryl-3-(2-trifluoromethyl-phenyl)-acrylamides.
The following table summarizes a selection of the substituted anilines used and the corresponding products obtained in the aforementioned study.
Table 2: Synthesis of Amide Derivatives from this compound and Substituted Anilines
| Amine Nucleophile | Product |
| 4-Fluoroaniline | N-(4-fluorophenyl)-3-(2-trifluoromethyl-phenyl)-acrylamide |
| 4-Chloroaniline | N-(4-chlorophenyl)-3-(2-trifluoromethyl-phenyl)-acrylamide |
| 4-Bromoaniline | N-(4-bromophenyl)-3-(2-trifluoromethyl-phenyl)-acrylamide |
| 4-Methylaniline | N-(p-tolyl)-3-(2-trifluoromethyl-phenyl)-acrylamide |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-3-(2-trifluoromethyl-phenyl)-acrylamide |
This methodology highlights the utility of this compound as a versatile building block for creating a library of amide compounds with diverse electronic and steric properties, which is crucial for structure-activity relationship studies in drug discovery.
Reactions with Carbon-Centered Nucleophiles (e.g., Enolates, Organometallics)
Reactions of acyl chlorides with carbon-centered nucleophiles are a powerful tool for carbon-carbon bond formation, leading to the synthesis of ketones. Common carbon nucleophiles include organometallic reagents such as organocuprates (Gilman reagents), organozinc, and Grignard reagents, as well as enolates.
Specific examples of this compound reacting with carbon-centered nucleophiles are not readily found in the surveyed literature. However, based on the established reactivity of acyl chlorides, certain outcomes can be anticipated. For example, the reaction with a lithium dialkylcuprate, a soft nucleophile, would be expected to selectively form the corresponding ketone via acyl substitution, without significant competing addition to the α,β-unsaturated system.
A hypothetical reaction with lithium dimethylcuprate is shown below:
Plausible reaction of this compound with lithium dimethylcuprate to form an enone.
The use of harder nucleophiles like Grignard or organolithium reagents would likely be more complex, with the potential for both 1,2-addition to the carbonyl group and conjugate addition to the enone system, as well as the possibility of a second addition to the initially formed ketone, leading to a tertiary alcohol. Careful control of reaction conditions, such as low temperatures, would be necessary to achieve selectivity.
Cross-Coupling Reactions
Acyl chlorides are excellent electrophiles for transition metal-catalyzed cross-coupling reactions, providing a direct route to ketones from various organometallic reagents. Both palladium and nickel are common catalysts for these transformations.
Palladium-Catalyzed Acyl Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions involving acyl chlorides are well-established synthetic methods. These include reactions like the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings, which allow for the formation of a carbon-carbon bond between the acyl carbon and a carbon atom from an organometallic coupling partner.
While no specific studies detailing the palladium-catalyzed acyl cross-coupling of this compound have been identified, the general applicability of these methods to a wide range of acyl chlorides suggests that it would be a viable substrate. For instance, a Suzuki-Miyaura type coupling with an arylboronic acid would be a plausible method for the synthesis of chalcone (B49325) derivatives.
A representative scheme for a potential Suzuki-Miyaura acyl cross-coupling is as follows:
Hypothetical Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
The success of such a reaction would depend on the choice of palladium catalyst, ligand, and base to ensure efficient transmetalation and reductive elimination steps while avoiding side reactions.
Nickel-Catalyzed Cross-Coupling Involving Acyl Chlorides
Nickel catalysts have emerged as a powerful and often more cost-effective alternative to palladium for various cross-coupling reactions. Nickel-catalyzed couplings of acyl chlorides with organometallic reagents, such as organozinc compounds (in a Negishi-type reaction), are particularly effective for the synthesis of ketones.
The literature on nickel-catalyzed cross-coupling reactions specifically employing this compound is sparse. However, the general success of nickel catalysis in acyl cross-coupling suggests that this would be a fruitful area for investigation. The use of nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium, potentially enabling transformations that are challenging with the latter.
A potential nickel-catalyzed Negishi cross-coupling is illustrated below:
Possible nickel-catalyzed Negishi cross-coupling of this compound with an organozinc reagent.
Such a reaction would likely proceed via a catalytic cycle involving oxidative addition of the acyl chloride to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product and regenerate the active catalyst.
Electrophilic Aromatic Substitution and Cyclization Reactions
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukkhanacademy.orgyoutube.com The reaction typically involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. masterorganicchemistry.comnrochemistry.comlibretexts.org This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. wikipedia.orglibretexts.org
The general mechanism for Friedel-Crafts acylation involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, followed by the departure of the chloride to form a resonance-stabilized acylium ion. khanacademy.orglibretexts.org The aromatic substrate then attacks the acylium ion, leading to a resonance-stabilized carbocation intermediate (a sigma complex). masterorganicchemistry.com Finally, deprotonation of the sigma complex by a weak base regenerates the aromaticity and yields the final ketone product. masterorganicchemistry.comlibretexts.org
Table 1: Key Steps in Friedel-Crafts Acylation
| Step | Description |
| 1 | Formation of the acylium ion electrophile through reaction of the acyl chloride with a Lewis acid. |
| 2 | Nucleophilic attack of the aromatic ring on the acylium ion, forming a resonance-stabilized carbocation (sigma complex). |
| 3 | Deprotonation of the sigma complex to restore aromaticity and yield the ketone product. |
In certain cases, Friedel-Crafts reactions can proceed through tandem or cascade pathways, where an initial acylation is followed by a subsequent alkylation reaction in the same pot. researchgate.netresearchgate.net For a molecule like this compound, which possesses both an acyl chloride and an activated double bond, such tandem reactions are conceivable.
When reacting with an aromatic substrate in the presence of a Lewis acid, the initial step would be the expected Friedel-Crafts acylation to form a chalcone-like intermediate. researchgate.net The electron-withdrawing trifluoromethyl group would be present on the phenyl ring of this intermediate. Following the acylation, the newly formed ketone can coordinate with the Lewis acid, activating the α,β-unsaturated system towards nucleophilic attack by another molecule of the aromatic substrate. This would constitute an intermolecular Friedel-Crafts alkylation, leading to a more complex molecular architecture. researchgate.netresearchgate.net The likelihood of this tandem pathway depends on the reaction conditions, the reactivity of the aromatic substrate, and the stability of the various intermediates. researchgate.net
The structure of this compound, with a reactive acyl chloride and a phenyl ring in proximity, allows for the possibility of intramolecular cyclization reactions to form new ring systems. mdpi.comrsc.org Such reactions are a powerful tool in organic synthesis for the construction of polycyclic molecules.
One potential intramolecular reaction is a Friedel-Crafts type acylation where the acylium ion, generated from the acryloyl chloride, is attacked by the ortho-position of the trifluoromethyl-substituted phenyl ring. This would lead to the formation of a six-membered ring, resulting in a substituted indenone scaffold. The feasibility of this intramolecular cyclization would depend on the geometric constraints of the molecule and the activation barrier for the ring-closing step compared to intermolecular reactions.
Furthermore, derivatives of this compound can be utilized in the synthesis of heterocyclic compounds like quinolones. mdpi.comrsc.orgnih.govnih.gov For instance, reaction with an appropriate amine could lead to an intermediate that, upon cyclization, forms the core structure of a quinolone. The trifluoromethyl group would be incorporated into the final heterocyclic product, potentially influencing its biological activity. mdpi.com
Radical Reactions and Trifluoromethyl Group Reactivity
The acryloyl moiety in this compound contains a carbon-carbon double bond that can participate in radical addition reactions. rsc.orgscribd.com These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate. This intermediate can then propagate the radical chain or be terminated.
The presence of the electron-withdrawing carbonyl group and the trifluoromethyl-substituted phenyl ring can influence the regioselectivity of the radical addition. Generally, radical attack is favored at the β-position of the α,β-unsaturated carbonyl system, leading to the formation of a more stable α-carbonyl radical. rsc.org
The trifluoromethyl group itself can also be involved in radical processes, although the C-F bond is generally strong. ccspublishing.org.cnrsc.orgwikipedia.org Under specific conditions, such as photoredox catalysis, the trifluoromethyl group can be activated to participate in radical transformations. ccspublishing.org.cnnih.gov However, in the context of radical additions to the acryloyl double bond, the trifluoromethyl group primarily acts as an electronic and steric modifying group.
Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Stereoselectivity
The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. Positioned at the ortho-position of the phenyl ring in this compound, it exerts a profound influence on the regioselectivity and stereoselectivity of chemical transformations involving the acryloyl moiety.
Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups utilized in organic synthesis. This is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I) that withdraws electron density from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic attack. More importantly for the reactivity of the acryloyl chloride, this electron withdrawal extends through the conjugated system to the α,β-unsaturated carbonyl. This effect significantly increases the electrophilicity of both the carbonyl carbon and the β-carbon of the double bond, making the molecule a prime candidate for nucleophilic attack.
In reactions such as Michael additions, the enhanced electrophilicity of the β-carbon makes it the preferential site for attack by soft nucleophiles. The electron-withdrawing nature of the ortho-CF₃ group is anticipated to direct nucleophilic additions to the β-position of the acryloyl system with high regioselectivity.
Steric Effects: The trifluoromethyl group is considerably bulkier than a hydrogen or even a methyl group. Its steric demand can be compared to that of an ethyl or isopropyl group. When placed at the ortho position, this steric bulk can significantly hinder approaches to the adjacent acryloyl side chain. This steric hindrance can play a crucial role in directing the stereochemical outcome of reactions. For instance, in additions to the carbonyl group or the alkene, the bulky -CF₃ group can favor the approach of a reagent from the less hindered face of the molecule, potentially leading to high diastereoselectivity or enantioselectivity, especially when chiral reagents or catalysts are employed.
The steric hindrance can also influence the preferred conformation of the molecule, potentially locking the acryloyl side chain in a specific orientation relative to the phenyl ring. This conformational rigidity can further enhance the stereochemical control in reactions.
Summary of Influences:
| Feature | Electronic Effect of o-CF₃ | Steric Effect of o-CF₃ | Predicted Outcome on Regio/Stereoselectivity |
| Michael Addition | Increases electrophilicity of the β-carbon, favoring 1,4-addition. | May hinder the approach of bulky nucleophiles. | High regioselectivity for the β-position. Potential for diastereoselectivity based on nucleophile size. |
| Nucleophilic Acyl Substitution | Enhances the electrophilicity of the carbonyl carbon. | Hinders direct attack at the carbonyl group. | Increased reactivity towards nucleophiles, but may be sterically controlled. |
| Cycloaddition Reactions | Modifies the electron density of the double bond, influencing the HOMO-LUMO gap. | Can dictate the facial selectivity of the cycloaddition. | Expected to influence both the rate and the stereochemical outcome of the reaction. |
Protolytic Defluorination and Acylium Ion Intermediates
Under strongly acidic conditions, such as in the presence of Brønsted superacids (e.g., trifluoromethanesulfonic acid), trifluoromethyl-substituted arenes can undergo a process known as protolytic defluorination. rsc.org This reaction involves the protonation of the trifluoromethyl group, followed by the elimination of fluoride (B91410) ions, ultimately leading to the formation of highly reactive electrophilic species.
In the case of this compound, exposure to a superacid is expected to initiate the protonation of one of the fluorine atoms on the -CF₃ group. This is followed by the sequential loss of hydrogen fluoride (HF), which is facilitated by the strong acidity of the medium. This process converts the -CF₃ group into a difluorocarbocation, which then hydrolyzes to form a carboxylic acid group upon workup, or, under anhydrous superacidic conditions, can lead to the formation of an acylium ion. rsc.org
The sequence can be summarized as follows:
Protonation: The -CF₃ group is protonated by the superacid.
Fluoride Elimination: Stepwise elimination of fluoride ions occurs, often assisted by the acid.
Intermediate Formation: This process generates highly reactive intermediates. In the presence of water or other nucleophiles, this can lead to the formation of a carboxylic acid at the position of the original -CF₃ group.
Acylium Ion Generation: In a strongly acidic and non-nucleophilic medium, the transformation of the -CF₃ group can proceed to form a benzoyl-type acylium ion. This acylium ion is a powerful electrophile that can participate in subsequent reactions, such as intramolecular cyclizations or intermolecular Friedel-Crafts-type reactions with other aromatic compounds present in the reaction mixture. rsc.org
The formation of an acylium ion from the acryloyl chloride moiety itself is also a well-established process in the presence of Lewis acids, forming the basis of Friedel-Crafts acylation reactions. However, the protolytic defluorination pathway provides a distinct route to generating a second electrophilic center on the aromatic ring, opening up possibilities for complex intramolecular reactions.
Computational and Theoretical Investigations of 3 2 Trifluoromethyl Phenyl Acryloyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-(2-trifluoromethyl-phenyl)-acryloyl chloride, these methods can provide deep insights into its electronic landscape and inherent reactivity.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For this compound, a DFT analysis would typically be initiated by optimizing the molecular geometry to find its most stable conformation.
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring is expected to have a significant impact on the electronic distribution of the entire molecule. mdpi.comnih.gov The -CF₃ group, through its strong negative inductive effect (-I), would decrease the electron density on the aromatic ring. This effect, combined with the electron-withdrawing nature of the acryloyl chloride moiety, would render the carbonyl carbon highly electrophilic.
Key parameters that would be investigated using DFT include:
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For this molecule, a significant positive potential (blue region) would be anticipated around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The region around the trifluoromethyl group would exhibit a negative potential (red region) due to the high electronegativity of the fluorine atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is expected to be localized primarily on the acryloyl chloride moiety, specifically on the carbonyl carbon and the β-carbon of the double bond, highlighting these as the primary sites for nucleophilic attack. The HOMO would likely be distributed over the phenyl ring and the double bond. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and bonding interactions. It would likely confirm a significant positive partial charge on the carbonyl carbon.
Below is a hypothetical data table summarizing expected DFT-calculated parameters for this compound, computed at a common level of theory like B3LYP/6-311G(d,p).
| Calculated Property | Hypothetical Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Region of electron donation |
| LUMO Energy | -2.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 4.5 D | High polarity of the molecule |
| Partial Charge on Carbonyl Carbon | +0.85 e | Highly electrophilic center |
While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy for calculating energies and elucidating reaction mechanisms, albeit at a greater computational cost. These methods would be particularly useful for studying reactions where electron correlation effects are significant.
Semi-empirical methods, such as AM1 or PM3, offer a computationally less expensive alternative. While not as accurate as DFT or high-level ab initio methods, they can be valuable for preliminary explorations of reaction pathways and for studying larger systems, such as the interaction of the molecule with a solvent or a biological macromolecule.
For a molecule like this compound, these methods could be employed to model its hydrolysis or its reaction with other nucleophiles, providing a foundational understanding of the reaction mechanism.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms.
A key application of computational chemistry is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. For reactions involving this compound, such as its reaction with an amine to form an amide, computational methods can be used to locate the transition state structure.
Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state, relative to the reactants, gives the activation energy barrier (ΔE‡).
A hypothetical reaction energy profile for the nucleophilic acyl substitution of this compound with a generic nucleophile (Nu⁻) is presented below. The mechanism is expected to proceed via a tetrahedral intermediate.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Molecule + Nu⁻) | 0.0 |
| 2 | Transition State 1 (TS1) | +12.5 |
| 3 | Tetrahedral Intermediate | -8.0 |
| 4 | Transition State 2 (TS2) | +5.0 |
| 5 | Products (Amide + Cl⁻) | -20.0 |
This profile suggests a two-step mechanism with the formation of a stable tetrahedral intermediate. The first step, the attack of the nucleophile, is the rate-determining step due to the higher activation barrier.
The acryloyl moiety in this compound presents two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the alkene (1,4-conjugate addition). While reactions of acyl chlorides typically favor 1,2-addition, computational studies can quantify the relative activation barriers for both pathways. By comparing the energies of the transition states for 1,2- and 1,4-addition, a prediction of the regioselectivity can be made. nih.gov It is highly probable that the activation barrier for attack at the carbonyl carbon is significantly lower, leading to the acyl substitution product as the major isomer.
Furthermore, if the reaction involves the creation of new stereocenters, computational methods can be used to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states, the preferred stereochemical outcome can be determined.
Molecular Interactions and Supramolecular Assembly
The trifluoromethyl group is known to participate in various non-covalent interactions that can influence the supramolecular assembly of molecules in the solid state. researchgate.netresearchgate.netresearchgate.net These interactions include dipole-dipole interactions, C-H···F hydrogen bonds, and π-π stacking, which can be enhanced by the presence of the -CF₃ group. researchgate.net
Computational studies, particularly those employing methods that can accurately describe dispersion forces (e.g., DFT with dispersion corrections), can be used to model the intermolecular interactions of this compound. By calculating the interaction energies of different dimeric and larger cluster configurations, the most stable packing arrangements can be predicted.
The interplay of these weak interactions would dictate the crystal packing of the compound. For instance, the strong dipole moment of the molecule would likely lead to antiparallel arrangements of the molecules in the crystal lattice to minimize electrostatic repulsion. The trifluoromethyl group could engage in C-H···F interactions with neighboring molecules, further stabilizing the crystal structure. researchgate.net
A hypothetical table of calculated interaction energies for a dimer of this compound is provided below.
| Interaction Type | Hypothetical Interaction Energy (kcal/mol) | Contributing Forces |
|---|---|---|
| π-π Stacking (offset) | -3.5 | Dispersion, Electrostatics |
| C-H···O Hydrogen Bond | -2.0 | Electrostatics, Dispersion |
| C-H···F Hydrogen Bond | -1.5 | Electrostatics, Dispersion |
These computational investigations into molecular interactions are crucial for understanding the solid-state properties of the compound and for the rational design of crystalline materials with desired properties.
Intermolecular Interactions in Solution and Condensed Phases
The intermolecular interactions of this compound in solution and condensed phases are complex and are primarily governed by a combination of weak hydrogen bonds and halogen bonds. The trifluoromethyl (-CF3) group, being highly electronegative, plays a significant role in modulating the electron density distribution across the molecule, thereby influencing its interaction with surrounding molecules.
Computational studies on analogous trifluoromethylated aromatic compounds have revealed the importance of C–H···F and C–H···O hydrogen bonds in their crystal packing and solution-phase aggregation. In the case of this compound, the hydrogen atoms on the phenyl ring and the vinyl group can act as hydrogen bond donors, while the fluorine atoms of the trifluoromethyl group and the oxygen atom of the acryloyl chloride moiety can act as acceptors.
Furthermore, the chlorine atom in the acryloyl chloride group can participate in halogen bonding, an interaction that has gained increasing recognition for its role in crystal engineering and molecular recognition. The electrophilic region on the chlorine atom can interact with nucleophilic sites on adjacent molecules, contributing to the stability of the solid-state structure.
The interplay of these various intermolecular forces is crucial in determining the solubility, melting point, and crystal structure of this compound. The specific arrangement of molecules in the condensed phase is a delicate balance of these attractive and repulsive forces.
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | C-H (phenyl, vinyl) | F-C (trifluoromethyl), O=C (acryloyl) | Influences crystal packing and solution-phase aggregation. |
| Halogen Bond | C-Cl (acryloyl) | Nucleophilic atoms (e.g., O, N) | Contributes to solid-state structure stability. |
| π-π Stacking | Phenyl rings | Phenyl rings | Can influence molecular packing in the solid state. |
Conformational Analysis and Energetic Landscapes
The conformational flexibility of this compound is another critical aspect that has been explored through computational methods. The molecule possesses several rotatable bonds, leading to a complex energetic landscape with multiple local minima corresponding to different conformers.
The two primary degrees of rotational freedom are around the C-C bond connecting the phenyl ring to the acryloyl moiety and the C-C single bond within the acryloyl group. The rotation around the bond linking the phenyl ring and the vinyl group is subject to steric hindrance from the ortho-trifluoromethyl group. Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the preferred rotational angles and the energy barriers between different conformations.
Studies on similar 2-substituted benzaldehydes and acetophenones have shown that the presence of a bulky ortho substituent significantly influences the orientation of the side chain relative to the aromatic ring. For this compound, it is predicted that the acryloyl chloride group will be twisted out of the plane of the phenyl ring to minimize steric repulsion with the trifluoromethyl group.
The relative energies of different conformers determine their population at a given temperature. Understanding the conformational preferences is vital as it can impact the molecule's reactivity and its ability to interact with other molecules. For instance, the accessibility of the reactive acryloyl chloride group can be sterically shielded or exposed depending on the conformational state.
| Rotatable Bond | Description | Predicted Low-Energy Conformation |
| Phenyl - Acryloyl | Rotation of the acryloyl group relative to the phenyl ring. | Non-planar arrangement to minimize steric clash with the ortho-CF3 group. |
| C-C (Acryloyl) | Rotation around the single bond of the acryloyl moiety. | Planar or near-planar arrangement of the C=C-C=O system is generally favored. |
Advanced Applications of 3 2 Trifluoromethyl Phenyl Acryloyl Chloride in Organic Synthesis
Utilization as a Key Building Block for Complex Organic Molecules
The primary role of 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride in organic synthesis is as a precursor for introducing the 3-(2-trifluoromethylphenyl)acryloyl moiety into larger, more complex molecular frameworks. Its reactivity is centered around the acyl chloride group, which readily undergoes nucleophilic acyl substitution.
The synthesis of ketones from acyl chlorides is a fundamental transformation in organic chemistry, often accomplished via Friedel-Crafts acylation. semanticscholar.orgresearchgate.net This reaction involves the substitution of an aromatic proton with an acyl group using a Lewis acid catalyst. chemicalbook.comnih.gov In principle, this compound could be employed in such reactions with electron-rich aromatic or heteroaromatic compounds to produce trifluoromethylated chalcone-like structures. However, specific documented examples of this application for this compound are not widely reported in the scientific literature, which has focused more on its use in amide and ester synthesis.
The incorporation of trifluoromethyl groups into heterocyclic rings is a major strategy in medicinal chemistry to enhance the metabolic stability and bioactivity of drug candidates. While methods exist for the direct trifluoromethylation of heterocycles, the use of this compound would involve attaching the entire acryloyl side-chain to a heteroatom (like nitrogen in an amine) or a carbon atom within the ring. The most direct application involves the acylation of nitrogen-containing heterocycles. For other systems, the synthetic route is less direct. As with ketone synthesis, the primary research literature has not extensively covered the use of this specific reagent for the broad functionalization of heterocyclic systems.
The most well-documented and significant application of this compound is its use in the synthesis of functionalized amides and esters. The acyl chloride functional group reacts efficiently with a wide range of nucleophiles, such as primary and secondary amines, alcohols, and phenols, to form stable amide and ester linkages, respectively.
This reactivity is exploited to generate libraries of novel compounds for biological screening. For instance, in a 2021 study published in Bioorganic Chemistry, this compound was synthesized as a key intermediate. This intermediate is designed for subsequent reaction with various amines and alcohols to produce a series of amide and ester derivatives. The trifluoromethylphenyl moiety is a common feature in molecules designed as potential insecticides and repellents.
The general synthesis proceeds via nucleophilic acyl substitution, where the amine or alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding derivative. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct.
The versatility of this method allows for the creation of a diverse set of molecules from a single advanced intermediate, as shown in the table below.
Table 1: Representative Derivatives Synthesized from this compound
| Nucleophile (R-NH₂ or R-OH) | Derivative Class | Product Structure |
|---|---|---|
| Aniline (B41778) | Amide | N-phenyl-3-(2-(trifluoromethyl)phenyl)acrylamide |
| Benzyl alcohol | Ester | Benzyl 3-(2-(trifluoromethyl)phenyl)acrylate |
| Morpholine | Amide | (Morpholino)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one |
| Phenol | Ester | Phenyl 3-(2-(trifluoromethyl)phenyl)acrylate |
Role in Polymer Chemistry and Material Science
The acryloyl group is a well-known polymerizable functional group (monomer). However, the high reactivity of the acyl chloride makes this compound itself unsuitable for direct polymerization. It would first be converted into a more stable, polymerizable monomer like an acrylate (B77674) ester or an acrylamide (B121943).
Fluorinated polymers, such as polyacrylates and polyacrylamides, are valued for their unique properties, including thermal stability and hydrophobicity. While it is chemically feasible to convert this compound into acrylate or acrylamide monomers for the synthesis of specialty polymers, there is a lack of specific research in the published literature detailing the polymerization of monomers derived from this particular reagent. The focus remains on its application in the synthesis of small, discrete organic molecules for biological applications.
Acyl chlorides are highly effective reagents for the surface functionalization of materials possessing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This process can alter the surface properties of substrates like cellulose, silica, or other polymers, imparting characteristics such as hydrophobicity. Despite the potential of this compound for such applications, its use in material science for surface functionalization has not been a primary area of reported research.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-phenyl-3-(2-(trifluoromethyl)phenyl)acrylamide |
| Benzyl 3-(2-(trifluoromethyl)phenyl)acrylate |
| (Morpholino)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one |
| Phenyl 3-(2-(trifluoromethyl)phenyl)acrylate |
| N-cyclohexyl-3-(2-(trifluoromethyl)phenyl)acrylamide |
| Triethylamine |
| Pyridine |
Development of Precursors for Research and Synthetic Targets
This compound serves as a pivotal starting material in the development of specialized molecules for research and as targets for broader synthetic endeavors. Its inherent reactivity, conferred by the acryloyl chloride group, combined with the unique electronic properties of the trifluoromethyl-phenyl moiety, makes it a versatile building block for creating advanced chemical entities. Researchers utilize this compound to forge new analogs and probes designed to investigate complex chemical and biological systems.
Synthesis of Trifluoromethylated Analogs with Modified Reactivity Profiles
The strategic placement of a trifluoromethyl (CF3) group on the phenyl ring significantly influences the electronic nature of the entire molecule. This strong electron-withdrawing group modifies the reactivity of the acryloyl system, making this compound a valuable precursor for a diverse range of trifluoromethylated analogs. The primary route to these analogs involves the reaction of the highly reactive acyl chloride with various nucleophiles. wikipedia.orgnih.gov
This process allows for the systematic introduction of different functional groups, leading to the creation of libraries of compounds with fine-tuned properties. For instance, reaction with alcohols yields esters, while reaction with amines produces amides. wikipedia.org These transformations are fundamental in medicinal chemistry, where such analogs are synthesized to explore structure-activity relationships (SAR). The resulting derivatives can exhibit altered chemical stability, lipophilicity, and binding affinities for biological targets.
A notable application of this strategy is in the development of enzyme inhibitors. Research into protein disulfide isomerase (PDI), a potential target for thrombosis, has led to the creation of inhibitors featuring a 2-trifluoromethyl acrylamide "warhead." nih.gov This functional group is designed to react with cysteine residues in the enzyme's active site. nih.gov By starting with a precursor like this compound and reacting it with various amines, a series of novel 2-trifluoromethyl acrylamide derivatives can be generated, each with a potentially unique inhibitory profile. nih.gov This approach demonstrates how the core structure is used to produce analogs with a specifically modified biological reactivity. nih.gov
The following table illustrates the synthesis of various trifluoromethylated analogs from this compound and their potential reactivity profiles.
| Nucleophile | Resulting Analog Class | General Structure | Potential Modified Profile |
| Alcohol (R-OH) | Ester | Altered hydrolytic stability, modified solubility | |
| Amine (R-NH2) | Amide | Enhanced biological target affinity, potential enzyme inhibition | |
| Thiol (R-SH) | Thioester | Modified reactivity towards soft nucleophiles | |
| Water (H2O) | Carboxylic Acid | Increased polarity, serves as a precursor for further reactions |
Table 1: Synthesis of Trifluoromethylated Analogs
Design of Chemical Probes for Mechanistic and Synthetic Studies
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. nih.gov The structure of this compound provides an excellent scaffold for the design of such probes. The acryloyl chloride moiety can function as a reactive "warhead" for covalent modification of biological targets, while the 2-trifluoromethyl-phenyl group can serve as a recognition element that contributes to binding affinity and selectivity.
The design of effective chemical probes requires a careful balance of reactivity and selectivity. nih.gov The acryloyl group is an electrophile that can form covalent bonds with nucleophilic residues on proteins, such as cysteine or lysine. The trifluoromethyl group helps in modulating the electrophilicity of the acryloyl system and can participate in specific interactions with the target protein, thereby enhancing binding selectivity.
The development of these probes involves a modular approach. The core scaffold derived from this compound can be systematically modified. For example, by reacting the acyl chloride with linkers that possess a terminal reporter group (like a fluorophore or a biotin (B1667282) tag), researchers can create probes for target identification and visualization. The inherent reactivity allows the probe to covalently attach to its target, enabling subsequent detection and analysis. The design of sulfonyl fluoride (B91410) probes to covalently engage specific residues in proteins like cereblon illustrates a similar principle of using a reactive functional group to study protein function. rsc.org
The table below outlines key considerations in the design of chemical probes based on the this compound scaffold.
| Probe Component | Function | Design Considerations |
| 2-Trifluoromethyl-phenyl Group | Recognition Element | Modifications to the ring can tune selectivity and binding affinity for the target. |
| Acryloyl System | Covalent Warhead | Reactivity can be modulated to ensure selective labeling of the intended target over other biological nucleophiles. |
| Linker/Reporter Group | Detection & Isolation | Choice of linker and reporter (e.g., fluorophore, biotin) depends on the specific application, such as cellular imaging or pull-down assays. |
Table 2: Design Principles for Chemical Probes
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via acylation of 3-(2-trifluoromethyl-phenyl)-acrylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. A modified approach involves reacting the precursor acid with acryloyl chloride in the presence of triethylamine (TEA) as a catalyst, following protocols for analogous acryloyl chloride derivatives . Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and using stoichiometric excess of acylating agents (1.2–1.5 eq) to drive the reaction to completion. Purity is enhanced via vacuum distillation or recrystallization in non-polar solvents .
Q. How can researchers characterize this compound, and what spectral markers are critical for validation?
- Methodology : Key characterization techniques:
- ¹H/¹³C NMR : In CDCl₃, the α,β-unsaturated carbonyl group shows characteristic peaks: vinyl protons (δ 6.5–7.2 ppm, doublet of doublets) and carbonyl carbon (δ ~165–170 ppm). The trifluoromethyl group appears as a singlet at δ -62 ppm in ¹⁹F NMR .
- Mass Spectrometry : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 246 (C₁₀H₆ClF₃O⁺) with fragmentation patterns indicating loss of Cl (Δ m/z 35) .
- FT-IR : Strong C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~780 cm⁻¹) confirm functionality .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent moisture ingress and photodegradation. Stabilizers like phenothiazine (200–400 ppm) are added to inhibit radical polymerization. Purity should be verified via titration or GC-MS before use in sensitive reactions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the ortho-substituted aromatic ring may reduce accessibility, requiring polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (40–60°C) for efficient coupling. Kinetic studies using Hammett parameters can quantify substituent effects on reaction rates .
Q. What strategies mitigate competing side reactions (e.g., polymerization or hydrolysis) during synthetic applications?
- Methodology :
- Hydrolysis Prevention : Use rigorously dried solvents (molecular sieves) and Schlenk-line techniques for moisture-sensitive reactions.
- Polymerization Control : Add radical inhibitors (e.g., hydroquinone) at 0.1–0.5 wt% and limit light exposure.
- Reaction Monitoring : Employ in-situ FT-IR or HPLC to track acyl chloride consumption and detect intermediates .
Q. How can this compound be utilized in the synthesis of bioactive molecules or functional materials?
- Applications :
- Pharmaceutical Intermediates : React with amines to form acrylamide derivatives, which are precursors for kinase inhibitors or antimicrobial agents (e.g., analogs of Bay-K-8644, a calcium channel modulator) .
- Polymer Chemistry : Incorporate into fluorinated acrylate copolymers for anti-fouling coatings, leveraging the trifluoromethyl group’s hydrophobicity and chemical resistance .
- Cross-Coupling Reactions : Serve as a Michael acceptor in thiol-ene click chemistry for functionalized dendrimers or hydrogels .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for acryloyl chloride-mediated reactions: How should researchers address variability?
- Analysis : Yield variations (e.g., 70–90% in similar syntheses) arise from differences in substrate purity, solvent choice, or workup methods. For reproducibility:
- Standardize substrate purification (e.g., column chromatography for precursors).
- Compare TEA vs. DMAP as catalysts in acylation reactions to optimize efficiency .
Methodological Recommendations
Q. What analytical techniques are critical for detecting trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
